molecular formula C6H6CaO5S B1663869 Calcium dobesilate CAS No. 20123-80-2

Calcium dobesilate

Cat. No.: B1663869
CAS No.: 20123-80-2
M. Wt: 230.25 g/mol
InChI Key: MVEKZZYTDBDHRF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Calcium Dobesilate (CaD) is a synthetic molecule that primarily targets the walls of small vessels . It interacts with different biochemical mediators that favor endothelial permeability . It also interferes with the heparin-binding domain of fibroblast growth factor .

Mode of Action

CaD works by reducing the leakage and fragility of the walls of small vessels . It decreases capillary permeability by stabilizing the basement membrane through an action on the collagen chains that constitute it . It also inhibits the action of fibroblast growth factor by binding to its heparin-binding domain .

Biochemical Pathways

CaD affects several biochemical pathways. It restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway . It also suppresses the MAPK and chemokine signaling pathways . These pathways are involved in cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

After oral administration, CaD is well absorbed from the gastrointestinal tract . Maximum plasma concentrations of 6-8 μg/ml are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours . The drug is poorly metabolized (less than 10%) and its binding with plasma proteins is rather low . Elimination occurs mainly through excretion from the kidneys .

Result of Action

The action of CaD results in a reduction in blood hyperviscosity and also performs an anti-platelet aggregation action . It has been shown to effectively treat Diabetic Retinopathy (DR) at the systematic and local ocular levels . It reduces albuminuria and restores renal histological changes in diabetic mice .

Biochemical Analysis

Biochemical Properties

Calcium dobesilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stabilizes the basement membrane by acting on collagen chains and interacts with biochemical mediators that favor endothelial permeability. This interaction helps reduce blood hyperviscosity and exhibits anti-platelet aggregation properties . This compound also enhances the activity of nitric oxide synthase, leading to increased levels of endothelial nitric oxide, which further contributes to its vasoprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It improves hemodynamics, inhibits inflammatory responses, and suppresses interstitial fibrosis. In diabetic kidney disease, this compound has been shown to decrease serum creatinine and blood urea nitrogen levels, reduce inflammatory factors, and increase glomerular filtration rate . Additionally, this compound prevents the breakdown of the blood-retinal barrier by restoring tight junction protein levels and decreasing leukocyte adhesion to retinal vessels .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It reduces capillary permeability by stabilizing the basement membrane and interacting with biochemical mediators. This compound also inhibits the activation of p38 MAPK and NF-κB, which are involved in oxidative and nitrosative stress . Furthermore, it enhances the activity of nitric oxide synthase, leading to increased endothelial nitric oxide levels and decreased capillary hyperpermeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is well absorbed from the gastrointestinal tract, with maximum plasma concentrations reached approximately six hours after oral administration. The drug is poorly metabolized and primarily excreted through the kidneys . Long-term studies have shown that this compound effectively treats diabetic retinopathy by improving retinal microaneurysms, reducing retinal hemorrhages, and decreasing blood viscosity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, oral treatment with 50 and 100 mg/kg of this compound significantly protected the retina against oxidative stress induced by ischemia/reperfusion . Higher doses of this compound have been shown to reduce retinal edema and protect against inhibition of ATPase activities in diabetic rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases intracellular reactive oxygen species production, improves collagen biosynthesis in the basement membrane, and inhibits high permeability caused by vasoactive substances . The compound also restores autophagy by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway, which is crucial for protecting renal function in diabetic kidney disease .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and reaches maximum plasma concentrations approximately six hours after oral administration . The drug is poorly metabolized and primarily excreted through the kidneys. Its binding with plasma proteins is relatively low, which facilitates its distribution within cells and tissues . This compound also interacts with transporters and binding proteins that influence its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound interacts with tight junction proteins in retinal vessels, preventing the breakdown of the blood-retinal barrier . This compound also affects the activity of enzymes involved in the glutathione metabolic cycle, such as glutathione S-transferase and γ-glutamyltransferase, which are essential for maintaining cellular oxidative status . These interactions highlight the importance of this compound’s subcellular localization in exerting its protective effects.

Chemical Reactions Analysis

Properties

CAS No.

20123-80-2

Molecular Formula

C6H6CaO5S

Molecular Weight

230.25 g/mol

IUPAC Name

calcium;2,5-dihydroxybenzenesulfonate

InChI

InChI=1S/C6H6O5S.Ca/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);

InChI Key

MVEKZZYTDBDHRF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Ca]

20123-80-2

Pictograms

Irritant

Related CAS

21799-87-1 (mono-potassium salt)
88-46-0 (Parent)

Synonyms

2,5 Dihydroxybenzenesulfonate
2,5 Dihydroxybenzenesulfonic Acid
2,5-Dihydroxybenzenesulfonate
2,5-Dihydroxybenzenesulfonic Acid
Calcium Dobesilate
Calcium Dobesilate (1:1)
Calcium Dobesilate Monoammonium Salt
Calcium Dobesilate Monopotassium Salt
Calcium, Dobesilate
Dexium
Dobesilate Calcium
Dobesilate, Calcium
Dobica
Doxium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium dobesilate
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